molecular formula C10H13ClF3N3 B13479444 rel-2-[(2R)-piperidin-2-yl]-5-(trifluoromethyl)pyrimidine hydrochloride

rel-2-[(2R)-piperidin-2-yl]-5-(trifluoromethyl)pyrimidine hydrochloride

Cat. No.: B13479444
M. Wt: 267.68 g/mol
InChI Key: QPVFQXOCVBOFQF-QRPNPIFTSA-N
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Description

rel-2-[(2R)-piperidin-2-yl]-5-(trifluoromethyl)pyrimidine hydrochloride: is a chemical compound that features a piperidine ring and a trifluoromethyl group attached to a pyrimidine core

Preparation Methods

The synthesis of rel-2-[(2R)-piperidin-2-yl]-5-(trifluoromethyl)pyrimidine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions.

    Attachment of the piperidine ring: This can be done through nucleophilic substitution or other suitable reactions.

    Hydrochloride formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

rel-2-[(2R)-piperidin-2-yl]-5-(trifluoromethyl)pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rel-2-[(2R)-piperidin-2-yl]-5-(trifluoromethyl)pyrimidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific receptors or enzymes.

    Biological Studies: The compound is studied for its biological activity, including its effects on cellular processes and potential as a drug candidate.

    Chemical Research: It serves as a model compound for studying the effects of trifluoromethyl and piperidine groups on chemical reactivity and stability.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of rel-2-[(2R)-piperidin-2-yl]-5-(trifluoromethyl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring may contribute to its overall stability and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

rel-2-[(2R)-piperidin-2-yl]-5-(trifluoromethyl)pyrimidine hydrochloride can be compared with other similar compounds, such as:

    Mefloquine hydrochloride: This compound also contains a piperidine ring and a trifluoromethyl group, but it has a different core structure and is used as an antimalarial agent.

    Piperidine derivatives: Various piperidine-containing compounds are used in medicinal chemistry for their diverse biological activities.

    Trifluoromethylated pyrimidines: These compounds share the trifluoromethyl group and pyrimidine core but may have different substituents and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C10H13ClF3N3

Molecular Weight

267.68 g/mol

IUPAC Name

2-[(2S)-piperidin-2-yl]-5-(trifluoromethyl)pyrimidine;hydrochloride

InChI

InChI=1S/C10H12F3N3.ClH/c11-10(12,13)7-5-15-9(16-6-7)8-3-1-2-4-14-8;/h5-6,8,14H,1-4H2;1H/t8-;/m0./s1

InChI Key

QPVFQXOCVBOFQF-QRPNPIFTSA-N

Isomeric SMILES

C1CCN[C@@H](C1)C2=NC=C(C=N2)C(F)(F)F.Cl

Canonical SMILES

C1CCNC(C1)C2=NC=C(C=N2)C(F)(F)F.Cl

Origin of Product

United States

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